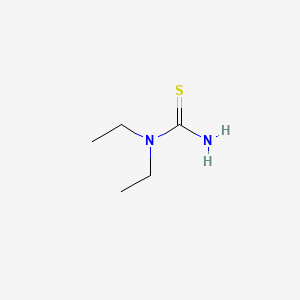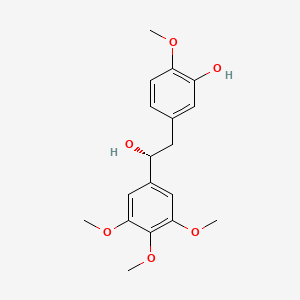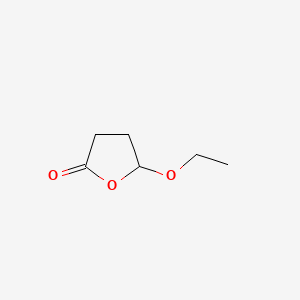
4-Propylaniline
概要
説明
4-Propylaniline, also known as 4-PA, is an aromatic amine characterized by the molecular formula C9H13N . It plays a pivotal role as an important intermediate in the synthesis of diverse substances, encompassing dyes, rubber chemicals, and other organic compounds .
Molecular Structure Analysis
The molecular weight of 4-Propylaniline is 135.21 . The linear formula is CH3CH2CH2C6H4NH2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
The oxidation of 4-propylaniline by peroxidase has been studied . It has also been used in the preparation of (E)-2-methyl-4-[(4-propylphenyl)diazenyl]phenol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Propylaniline include a refractive index of n20/D 1.543 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.919 g/mL at 25 °C (lit.) .科学的研究の応用
Organic Synthesis Reagent
4-Propylaniline is used as a reagent in organic synthesis . It plays a pivotal role in the synthesis of diverse substances, encompassing dyes, rubber chemicals, and other organic compounds .
Catalyst in Polymerization
4-Propylaniline serves as a catalyst in polymerization reactions . It facilitates the reaction between propylene and aniline, which is believed to occur through a nucleophilic substitution process .
Surfactant
4-Propylaniline also acts as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Synthesis of Heterocyclic Compounds
4-Propylaniline finds application in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and quinolines . These compounds are widely used in pharmaceuticals and agrochemicals.
Intermediate in Dye Production
4-Propylaniline is an important intermediate in the production of dyes . It is used in the synthesis of azo dyes, which are a type of dye that contains a nitrogen-nitrogen double bond.
Production of Rubber Chemicals
4-Propylaniline is used in the production of rubber chemicals . These chemicals are used to improve the properties of rubber, such as its resistance to heat, oxidation, and mechanical stress.
Safety And Hazards
将来の方向性
4-Propylaniline’s versatility is demonstrated through its use as a reagent in organic synthesis, a catalyst in polymerization processes, and a surfactant . Notably, 4-Propylaniline finds application in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and quinolines . Future research may focus on further elucidating the mechanism of action of 4-Propylaniline and exploring new applications in organic synthesis.
Relevant papers on 4-Propylaniline include studies on peroxidase action , influences of the propyl group on the van der Waals structures , and synthesis of anilines .
特性
IUPAC Name |
4-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDPORYXWQVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048180 | |
| Record name | 4-Propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylaniline | |
CAS RN |
2696-84-6 | |
| Record name | 4-Propylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7VT35H29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Propylaniline (C9H13N) consists of an aniline ring with a propyl group attached to the fourth carbon atom. It has a molecular weight of 135.21 g/mol. [] Spectroscopic studies, particularly resonance enhanced two-photon ionization spectroscopy and mass analyzed threshold ionization spectroscopy, have revealed the existence of two primary conformations in the gas phase: gauche and anti, referring to the orientation of the propyl group relative to the amino group. []
A: Research shows that the propyl group significantly impacts the binding of 4-Propylaniline with argon atoms, serving as a model for weak interactions. [] The gauche isomer exhibits different spectral shifts compared to the anti-rotamer when complexed with one or two argon atoms, indicating distinct binding preferences. [] Ab initio calculations further suggest that both the propyl and amino groups influence the preferred positions of argon atoms within these complexes. []
A: Yes, Nuclear Overhauser Effect (NOE) data from NMR experiments can be utilized to accurately determine interproton distances in flexible molecules like 4-Propylaniline. [] This information can then be used to confirm or predict the relative populations of different conformers in solution, providing valuable insights into the dynamic behavior of the molecule. []
A: While not directly addressed in the provided research, 4-Propylaniline's structural similarity to other aniline derivatives suggests its potential use in material science. For instance, it could be investigated as a building block for liquid crystals, similar to its structural analog 4-methoxybenzylidene-4′-propylaniline. [] Further research is needed to explore its material compatibility, stability, and potential applications under various conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






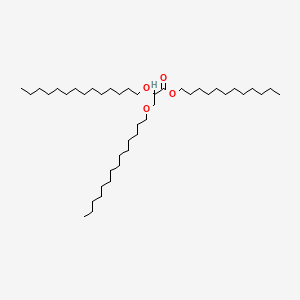


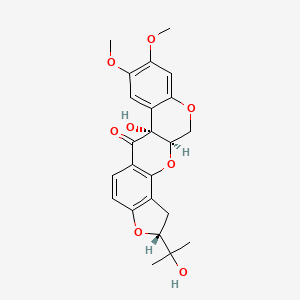


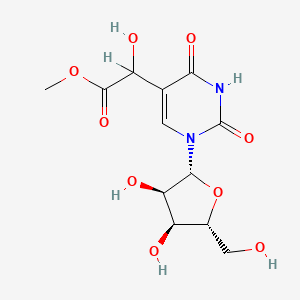
![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)
